Palladium(II) sulfate dihydrate

Overview

Description

Palladium(II) sulfate dihydrate is a raw material used to prepare other palladium complexes . It acts as a catalyst in synthetic chemistry and is also used in electroplating . In the presence of sulfuric acid, it is used for the activation of alkanes .

Synthesis Analysis

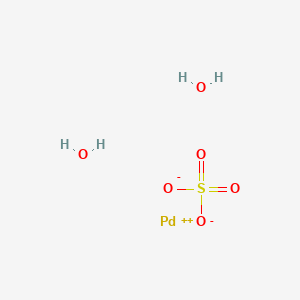

Palladium(II) sulfate is produced by the reaction of palladium metal with a mixture of nitric acid and sulfuric acid . It can also be produced by the reaction of palladium(II) sulfide and oxygen in dimethylformamide . When anhydrous palladium(II) sulfate absorbs moisture from the air, it forms a greenish-brown dihydrate . The anhydrous form can be regenerated by the heating of the dihydrate at 202 °C .Molecular Structure Analysis

The molecular formula of this compound is PdSO4.2H2O . The molecular weight is 202.48 g/mol .Chemical Reactions Analysis

Anhydrous palladium(II) sulfate decomposes to palladium(II) oxide at 525 °C releasing sulfur trioxide . The reaction is as follows: PdSO4 → PdO + SO3 .Physical and Chemical Properties Analysis

Palladium Sulfate Dihydrate is a moderately water and acid soluble Palladium source for uses compatible with sulfates . Sulfate compounds are salts or esters of sulfuric acid formed by replacing one or both of the hydrogens with a metal .Scientific Research Applications

Catalytic Analysis

Palladium(II) sulfate dihydrate has significant applications in catalytic analysis. For example, it has been used to study the catalytic effect of palladium(II) in the oxidation of certain reagents by cerium(IV) sulfate in a weakly acid solution. This research also developed a procedure for determining palladium(II) using model mixtures of complex composition (Burmistrova, Mushtakova, & Nikonorov, 2005).

Cross-Coupling Chemistry

Palladium(II) complexes, including those with this compound, are instrumental in metal-catalyzed cross-coupling reactions, particularly for carbon-carbon bond formation. These reactions are crucial in both academic research and industrial applications. The use of N-heterocyclic carbenes as ligands in palladium-catalyzed cross-coupling has been gaining popularity, enhancing the catalytic activity of palladium(II) complexes (Marion & Nolan, 2008).

Enhanced Reactivity in Cyanation Reactions

The use of sulfate additives, such as H2SO4, has been shown to significantly increase the reactivity and robustness of palladium catalysts in the cyanation of aryl and heteroaryl chlorides. This methodology has enabled the preparation of a variety of aromatic and heteroaromatic nitriles in high yield (Shevlin, 2010).

Bioconjugation Reactions

Palladium(II) complexes have been utilized for efficient and highly selective cysteine conjugation (bioconjugation) reactions under bio-compatible conditions. This use of palladium reagents opens up new avenues for protein modification and the synthesis of complex bioconjugates (Vinogradova, Zhang, Spokoyny, Pentelute, & Buchwald, 2015).

Recovery from Industrial Wastes

Palladium(II) ions sorption from chloride solutions has been researched, focusing on the recovery of precious metals from industrial wastes. This research is significant for the recycling of palladium in various industrial processes (Hubicki, Wołowicz, & Leszczynska, 2008).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Palladium(II) sulfate dihydrate is primarily used to produce catalysts, palladium (Pd) nanoparticles, and Pd complexes . These products have potential applications in various catalytic processes .

Mode of Action

The compound interacts with its targets to facilitate catalytic reactions. For instance, it can be used as a palladium precursor to manufacture a 4% PdSO4/Al2O3 catalyst for lean-burn methane combustion in automotive applications . Furthermore, Pd(0) atoms are produced by catalyzing the semi-hydrogenation reaction with high efficiency using PdSO4 salts with H2 in alcohol solutions, regardless of the alkyne .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a catalyst. In the context of lean-burn methane combustion, the compound facilitates the conversion of methane, a potent greenhouse gas, into less harmful substances . In the semi-hydrogenation of alkynes, it aids in the selective reduction of alkynes to alkenes .

Pharmacokinetics

Its solubility in water is a key property influencing its bioavailability and reactivity.

Result of Action

The primary result of the action of this compound is the facilitation of various catalytic reactions. This includes the production of Pd nanoparticles and Pd complexes, which have potential applications in catalysis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, when anhydrous Palladium(II) sulfate absorbs moisture from the air, it forms a greenish-brown dihydrate . The anhydrous form can be regenerated by heating the dihydrate at 202 °C . Therefore, the compound’s action, efficacy, and stability can be affected by factors such as humidity and temperature .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Palladium(II) sulfate dihydrate are not fully understood due to the limited research available. It is known that Palladium compounds, including this compound, can interact with various enzymes and proteins. For instance, this compound can act as a catalyst in biochemical reactions .

Molecular Mechanism

It is known that Palladium compounds can interact with biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that Palladium compounds, including this compound, can be stable under certain conditions .

Properties

IUPAC Name |

palladium(2+);sulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.2H2O.Pd/c1-5(2,3)4;;;/h(H2,1,2,3,4);2*1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIRRPLUAGEFNJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O6PdS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621923 | |

| Record name | Palladium(2+) sulfate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13444-98-9 | |

| Record name | Palladium(2+) sulfate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladiumsulfat Hydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-](/img/structure/B170342.png)

![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)

![[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B170372.png)